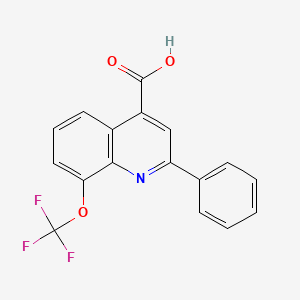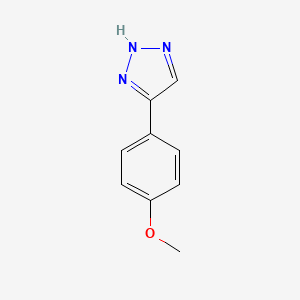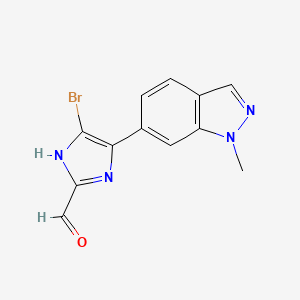
5-Bromo-4-(1-methyl-6-indazolyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD33022705” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022705” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to obtain “MFCD33022705” in its pure form.
Industrial Production Methods: In an industrial setting, the production of “MFCD33022705” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness and efficiency. The process may include:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD33022705” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “MFCD33022705” into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving “MFCD33022705” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts such as palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
“MFCD33022705” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.
Industry: “MFCD33022705” is utilized in industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which “MFCD33022705” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions is crucial for elucidating its mode of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds share structural similarities with “MFCD33022705,” including:
Compound A: Known for its similar reactivity and applications in chemical synthesis.
Compound B: Shares structural features but differs in its specific functional groups and reactivity.
Compound C: Used in similar industrial applications but has distinct chemical properties.
Uniqueness: What sets “MFCD33022705” apart from these similar compounds is its unique combination of reactivity, stability, and specific applications. Its distinct molecular structure allows for unique interactions and reactions, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C12H9BrN4O |
|---|---|
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
5-bromo-4-(1-methylindazol-6-yl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrN4O/c1-17-9-4-7(2-3-8(9)5-14-17)11-12(13)16-10(6-18)15-11/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
IMWDBSXIDUKCLO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)

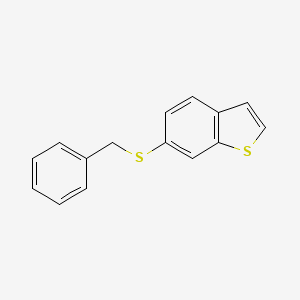
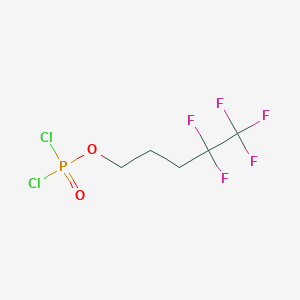
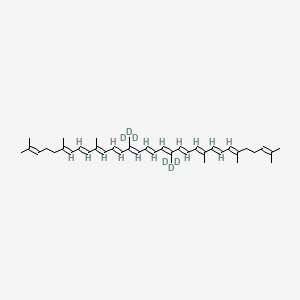
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
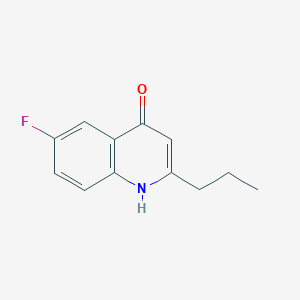
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
